molecular formula C24H27N3O B2880066 1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912901-74-7

1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2880066
CAS No.: 912901-74-7
M. Wt: 373.5
InChI Key: BILMCYOFFIKLTE-FMIVXFBMSA-N
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Description

1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is an organic compound with the molecular formula C24H27N3O and a molecular weight of 373.49 g/mol . This complex synthetic molecule features a pyrrolidin-2-one core linked to a 1,3-benzodiazole group via a butyl chain, and includes a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) substituent . The presence of both the benzodiazole and pyrrolidinone structures makes this compound a valuable intermediate for further chemical modification and functionalization in organic chemistry research . Researchers are exploring its potential applications in pharmaceutical and materials science, particularly as a specialized building block in the synthesis of novel organic molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-butyl-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-2-3-15-26-18-20(17-23(26)28)24-25-21-13-7-8-14-22(21)27(24)16-9-12-19-10-5-4-6-11-19/h4-14,20H,2-3,15-18H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILMCYOFFIKLTE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the cinnamyl group through a Heck reaction. The final step involves the formation of the pyrrolidinone ring via a cyclization reaction under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cinnamyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated derivatives.

Scientific Research Applications

1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The cinnamyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyrrolidinone ring can contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituent on Benzimidazole 1-Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound (2E)-3-phenylprop-2-en-1-yl (cinnamyl) C₂₄H₂₇N₃O 373.5 Conjugated aromatic system; potential for π-π interactions. -
1-Allyl-4-{1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 4-(4-ethylphenoxy)butyl C₂₇H₃₂N₃O₂ 438.6 Aliphatic ether chain; increased hydrophobicity.
1-Butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 2-(2,3-dimethylphenoxy)ethyl C₂₅H₃₁N₃O₂ 421.5 Methyl-substituted phenoxy group; enhanced steric bulk.
1-Butyl-4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 3-(2-methylphenoxy)propyl C₂₅H₃₁N₃O₂ 421.5 Ether-linked phenoxy group; moderate polarity.
1-Butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one hydrochloride 2-(2,6-dimethylphenoxy)ethyl (as hydrochloride salt) C₂₅H₃₂ClN₃O₂ 442.0 Salt form improves solubility; dimethylphenoxy enhances lipophilicity.

Key Observations:

Electronic and Steric Effects: The target compound’s cinnamyl group introduces a conjugated π-system, which may enhance binding affinity to aromatic-rich biological targets (e.g., kinases or GPCRs) compared to aliphatic substituents like the 4-(4-ethylphenoxy)butyl group in .

The cinnamyl group’s rigidity may reduce metabolic degradation compared to flexible alkyl chains in or , though this requires experimental validation.

Synthetic Accessibility :

  • The cinnamyl substituent’s synthesis involves cross-coupling reactions (e.g., Heck reaction), which are more complex than the nucleophilic substitutions used for alkyl/aryl ethers in , or .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from structurally related molecules:

  • Biological Activity: Benzimidazole-pyrrolidinone hybrids are frequently explored as kinase inhibitors or antimicrobial agents.
  • Crystallographic Studies : Tools like SHELXL and WinGX/ORTEP are critical for resolving the stereochemistry of such compounds, particularly the (2E)-configuration of the cinnamyl group.

Biological Activity

1-butyl-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C27H25N3O2C_{27}H_{25}N_{3}O_{2} and a molecular weight of approximately 423.52 g/mol. Its structure features a pyrrolidine ring and a benzodiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the benzodiazole structure have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzodiazole derivatives. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell cycle progression . In vitro studies have demonstrated that related compounds can inhibit tumor growth in several cancer cell lines.

Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. For example, similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, with some showing promising results. The IC50 values for these inhibitors can range significantly, indicating varying degrees of potency .

The biological activity of this compound is likely mediated through interactions with specific biological targets:

  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting cellular integrity.
  • Enzyme Interaction : The presence of functional groups may facilitate binding to active sites on enzymes, leading to inhibition.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have investigated the biological effects of related compounds:

Case Study 1: Anticancer Efficacy

In a study examining the effects of benzodiazole derivatives on breast cancer cells (MCF7), researchers found that certain compounds induced significant apoptosis at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various benzodiazole derivatives against Bacillus subtilis and Salmonella typhi. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, showcasing their potential as effective antimicrobial agents .

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